1-[(3S4R)-4-(4-ACETAMIDOBENZENESULFONYL)-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]PIPERIDINE-4-CARBOXAMIDE
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Overview
Description
1-[(3S4R)-4-(4-ACETAMIDOBENZENESULFONYL)-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring, a sulfonyl group, and an acetylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3S4R)-4-(4-ACETAMIDOBENZENESULFONYL)-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfonyl chlorides.
Attachment of the Acetylamino Group: The acetylamino group can be added through acetylation reactions using acetic anhydride or acetyl chloride.
Final Coupling: The final compound is obtained by coupling the intermediate products under specific reaction conditions, such as using catalysts or specific solvents.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include using continuous flow reactors, optimizing reaction times and temperatures, and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(3S4R)-4-(4-ACETAMIDOBENZENESULFONYL)-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., Cl₂, Br₂) or nucleophiles (e.g., NH₃, OH⁻) are used under specific conditions like temperature and pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases or conditions.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(3S4R)-4-(4-ACETAMIDOBENZENESULFONYL)-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces to modulate cellular responses.
Pathways: Affecting signaling pathways that regulate various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 1-((3S,4R)-4-{[4-(aminophenyl)sulfonyl}-1,1-dioxidotetrahydro-3-thienyl)piperidine-4-carboxamide
- 1-((3S,4R)-4-{[4-(methylamino)phenyl]sulfonyl}-1,1-dioxidotetrahydro-3-thienyl)piperidine-4-carboxamide
Uniqueness
1-[(3S4R)-4-(4-ACETAMIDOBENZENESULFONYL)-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
1-[(3S,4R)-4-(4-acetamidophenyl)sulfonyl-1,1-dioxothiolan-3-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O6S2/c1-12(22)20-14-2-4-15(5-3-14)29(26,27)17-11-28(24,25)10-16(17)21-8-6-13(7-9-21)18(19)23/h2-5,13,16-17H,6-11H2,1H3,(H2,19,23)(H,20,22)/t16-,17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWSYHPQOHOTSM-IRXDYDNUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2N3CCC(CC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2N3CCC(CC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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